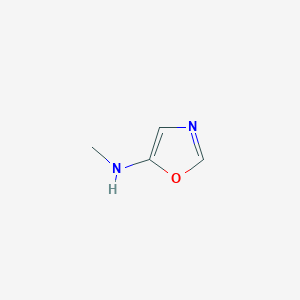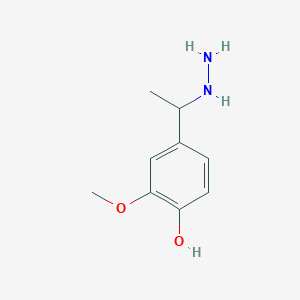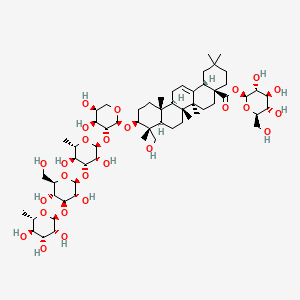![molecular formula C10H6F3N3O2 B15147068 (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone is a chemical compound that features a unique combination of a hydroxyphenyl group and a trifluoromethyl triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone typically involves the reaction of 2-hydroxybenzaldehyde with 5-(trifluoromethyl)-1H-1,2,3-triazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield various derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases. Its triazole moiety is known for its antimicrobial and antifungal activities, making it a potential candidate for new antibiotics.
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl triazole moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
5-Fluoro-2-(trifluoromethyl)phenol: Utilized in organic synthesis and the dye industry.
5-Hydroxy-2-(trifluoromethyl)pyridine: A compound with applications in pharmaceutical intermediates.
Uniqueness: (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone stands out due to its combination of a hydroxyphenyl group and a trifluoromethyl triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H6F3N3O2 |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)-[5-(trifluoromethyl)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-7(14-16-15-9)8(18)5-3-1-2-4-6(5)17/h1-4,17H,(H,14,15,16) |
InChI-Schlüssel |
CINJDYUHXQBGLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=NNN=C2C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)


![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)

amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)



![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)

